In-Depth Technical Guide to Tos-PEG9-Boc: A Core Component in Targeted Protein Degradation
In-Depth Technical Guide to Tos-PEG9-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tos-PEG9-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular characteristics, reactivity, and provides standardized experimental protocols for its application in the synthesis of PROTACs, facilitating the advancement of targeted protein degradation strategies.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1345337-28-1 | N/A |
| Molecular Formula | C₃₀H₅₂O₁₃S | N/A |
| Molecular Weight | 652.79 g/mol | N/A |
| Appearance | White to off-white solid or viscous oil | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts some aqueous solubility. | [1][2] |
| Storage | Store at -20°C for long-term stability. | N/A |
Chemical Reactivity and Functional Roles
The chemical utility of Tos-PEG9-Boc is defined by its two terminal functional groups:
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Tosyl (Tos) Group: The tosylate is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions.[1][2][3] This allows for the covalent attachment of a ligand for a target protein of interest (POI) that contains a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group).
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. Its presence allows for the selective deprotection of the terminal amine under acidic conditions, typically using trifluoroacetic acid (TFA). The revealed free amine can then be coupled to a ligand for an E3 ubiquitin ligase, commonly through an amide bond formation.
This dual reactivity is fundamental to the modular synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[4][]
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving Tos-PEG9-Boc.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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Tos-PEG9-Boc
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
Procedure:
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Dissolve Tos-PEG9-Boc in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
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Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Tos-PEG9-NH₂.
Nucleophilic Substitution of the Tosyl Group
This protocol outlines the coupling of a nucleophile (e.g., a POI ligand with a primary amine) to the tosylated end of the linker.
Materials:
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Tos-PEG9-Boc (or the deprotected Tos-PEG9-NH₂)
-
POI ligand with a nucleophilic group (e.g., R-NH₂)
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A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
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Reaction vessel
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Magnetic stirrer
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Heating mantle (if required)
Procedure:
-
Dissolve the POI ligand and Tos-PEG9-Boc in DMF or DMSO in a reaction vessel.
-
Add DIPEA (typically 2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 50-80°C) to drive the reaction to completion. The reaction time can vary from a few hours to overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be purified using techniques such as column chromatography or preparative HPLC.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the logical workflows and pathways involving Tos-PEG9-Boc.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Tos-PEG9-Boc.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
Conclusion
Tos-PEG9-Boc is a key enabling reagent in the field of targeted protein degradation. Its well-defined structure and orthogonal reactivity provide a reliable platform for the systematic synthesis and optimization of PROTAC molecules. The protocols and workflows detailed in this guide offer a foundational framework for researchers to effectively utilize this linker in the development of novel therapeutics. Further characterization of its specific physical properties will continue to refine its application in advanced drug discovery.
